molecular formula C17H18N4O4 B2891219 3-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2034312-14-4

3-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione

Cat. No.: B2891219
CAS No.: 2034312-14-4
M. Wt: 342.355
InChI Key: CQGFUEWYRKYXGD-UHFFFAOYSA-N
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Description

3-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione is a complex organic compound that features a combination of benzoxazole, piperidine, and imidazolidine-2,4-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazole moiety can lead to the formation of benzoxazolone derivatives .

Properties

IUPAC Name

3-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-15(9-13-12-3-1-2-4-14(12)25-19-13)20-7-5-11(6-8-20)21-16(23)10-18-17(21)24/h1-4,11H,5-10H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGFUEWYRKYXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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